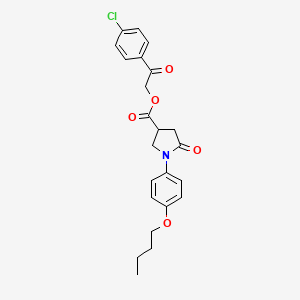

![molecular formula C13H16N2O4 B4007553 4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde oxime](/img/structure/B4007553.png)

4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde oxime

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde oxime involves complex reactions. For instance, the reaction of benzaldehyde with methyl acetoacetate in the presence of morpholine leads to new condensation products, demonstrating the intricate processes involved in synthesizing morpholine derivatives (Nitta, Takimoto, & Ueda, 1992).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their chemical behavior and potential applications. Extensive spectroscopic studies, including Fourier transform infrared (FTIR) and Raman spectra, alongside theoretical quantum chemical studies, provide insights into their structural, thermodynamical, and vibrational characteristics (Arjunan, Rani, Santhanalakshmi, & Mohan, 2011).

Chemical Reactions and Properties

Chemical reactions involving 4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde oxime derivatives showcase their reactivity and potential for forming various products under different conditions. For example, reactions with arylmagnesium bromides lead to N-benzyl-β-hydroxyphenethylamines, highlighting the versatility of morpholine derivatives in synthetic chemistry (Moshkin & Sosnovskikh, 2013).

Physical Properties Analysis

Analyzing the physical properties of compounds like 4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde oxime is essential for their application in material science and engineering. This includes studying their optical properties to understand how they interact with light, which is critical for applications in photonics and electronics (Mekkey, Mal, & Kadhim, 2020).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are pivotal for the application of these compounds in various chemical reactions and processes. Electrocatalytic studies and the development of novel syntheses pathways underscore the significance of understanding these properties for advancing chemistry and related fields (Esmaili & Nematollahi, 2013).

Scientific Research Applications

Chemoselective Catalysis

Morpholinone-derived catalysts have shown high efficiency in chemoselective cross-benzoin reactions, highlighting the importance of the morpholino group in facilitating selective organic transformations. Such catalysts can operate with low mol %, yielding up to 99% in reactions involving benzaldehyde derivatives, which suggests potential utility in synthesizing compounds with similar functionalities as 4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde oxime (Langdon et al., 2014).

Synthesis and Biological Activity

Research into compounds containing morpholine and oxime moieties, such as the synthesis of oxazoline derivatives with oxime ether functionalities, has demonstrated significant acaricidal activity. These studies underline the potential of morpholine and oxime derivatives in developing bioactive compounds, which could extend to the synthesis and evaluation of 4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde oxime for similar activities (Li et al., 2014).

Oxime Ethers as Anti-Cancer Agents

Oxime ethers, especially those with morpholino groups, have been explored for their cytotoxic effects against cancer cell lines. This research avenue is particularly relevant, as it highlights the potential therapeutic applications of compounds featuring oxime and morpholine functionalities, suggesting areas where 4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde oxime might find application (Kosmalski et al., 2022).

Environmental and Toxicity Studies

Studies have also focused on the physicochemical properties, cytotoxicity, and biodegradability of morpholinium ionic liquids, which are structurally related to morpholine derivatives. This research provides a foundation for understanding the environmental impact and safety profile of related compounds, including potential studies on 4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde oxime (Pernak et al., 2011).

properties

IUPAC Name |

2-[4-(hydroxyiminomethyl)phenoxy]-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-13(15-5-7-18-8-6-15)10-19-12-3-1-11(2-4-12)9-14-17/h1-4,9,17H,5-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCFOFMAGNXENO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)COC2=CC=C(C=C2)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-dimethyl-2,3-diphenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4007477.png)

![N-(5-chloro-2-methylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4007485.png)

![phenyl 2-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoyl]oxy}benzoate](/img/structure/B4007497.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4007505.png)

![5-oxo-1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B4007509.png)

![2-[4-(methylthio)phenyl]-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4007516.png)

![4-[(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]benzoic acid](/img/structure/B4007540.png)

![2-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}anthra-9,10-quinone](/img/structure/B4007544.png)

![4-(1,3-benzothiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4007545.png)

![3-benzyl-1-[3-(1H-imidazol-1-yl)propyl]-2,5-pyrrolidinedione oxalate](/img/structure/B4007563.png)

![N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4007570.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B4007590.png)

![methyl 4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B4007594.png)